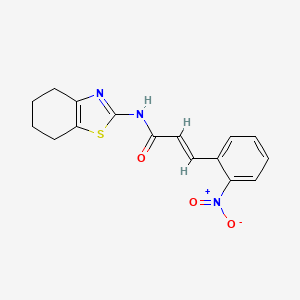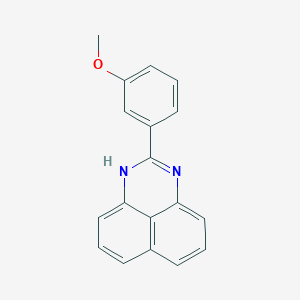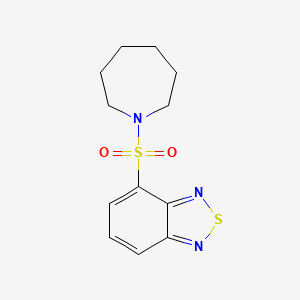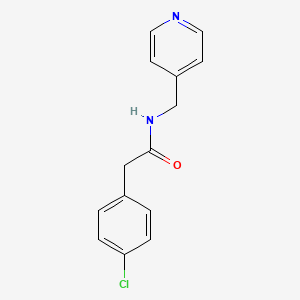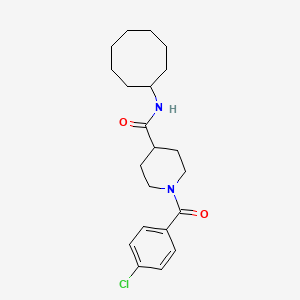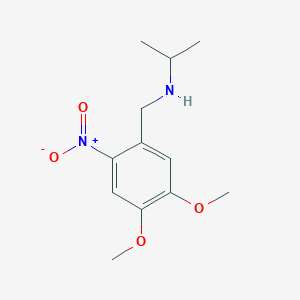
N-(4,5-DIMETHOXY-2-NITROBENZYL)-N-ISOPROPYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is a chemical compound that belongs to the class of nitrobenzyl derivatives. This compound is characterized by the presence of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a benzene ring, along with an isopropylamine moiety. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol.
Formation of Intermediate: The alcohol is converted to 4,5-dimethoxy-2-nitrobenzyl bromide using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Final Product: The bromide intermediate is then reacted with isopropylamine to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Photolysis: The compound can undergo photolysis, where the nitrobenzyl group is cleaved upon exposure to light, releasing the active amine
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Nucleophiles: Various nucleophiles such as thiols, amines, and alcohols.
Photolysis Conditions: UV light or specific wavelengths of light for controlled cleavage.
Major Products
Reduction: Formation of N-(4,5-Dimethoxy-2-aminobenzyl)-N-isopropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Photolysis: Release of the active amine and formation of 4,5-dimethoxy-2-nitrosobenzyl derivatives.
Scientific Research Applications
N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis to protect functional groups that can be selectively removed by light.
Biology: Employed in caging technology to control the activity of biologically active molecules through light-induced uncaging.
Medicine: Investigated for its potential use in developing photoactivatable prodrugs for targeted drug delivery.
Industry: Utilized in the synthesis of advanced materials and polymers with light-responsive properties
Mechanism of Action
The mechanism of action of N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine primarily involves its photolabile properties. Upon exposure to light, the nitrobenzyl group undergoes photolysis, resulting in the cleavage of the compound and the release of the active amine. This process allows for precise spatiotemporal control of the compound’s activity, making it useful in various applications such as controlled drug release and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
N-(4,5-Dimethoxy-2-nitrobenzyl)-N-isopropylamine is unique due to its combination of photolabile properties and the presence of an isopropylamine moiety. This makes it particularly useful in applications requiring controlled release and activation of amine-containing compounds. Its ability to undergo photolysis and release active amines upon light exposure sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)13-7-9-5-11(17-3)12(18-4)6-10(9)14(15)16/h5-6,8,13H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRLNFHIZJEIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
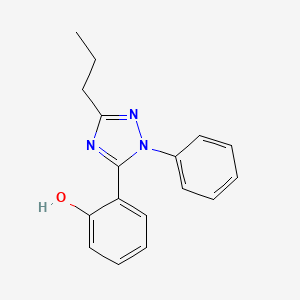

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
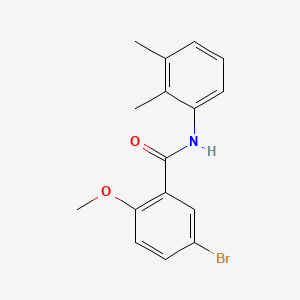
![2-HYDROXY-N~1~-{3-[4-(METHYLSULFANYL)PHENYL]ACRYLOYL}BENZAMIDE](/img/structure/B5853800.png)
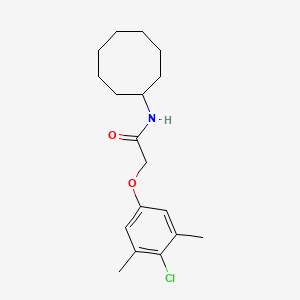
![[(5-Chloro-2-methoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B5853808.png)
![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)
